molecular formula C19H17N3O3S B11163185 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11163185
M. Wt: 367.4 g/mol
InChI Key: QMOAIRZXTAXJNT-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzodioxole moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with benzodioxole carboxylic acid derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H17N3O3S/c23-18(14-9-10-15-16(11-14)25-12-24-15)20-19-22-21-17(26-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,20,22,23)

InChI Key

QMOAIRZXTAXJNT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CCCC4=CC=CC=C4

Origin of Product

United States

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